molecular formula C9H8N2O2 B1267103 2-Methyl-5-nitro-1H-indole CAS No. 7570-47-0

2-Methyl-5-nitro-1H-indole

Cat. No. B1267103
M. Wt: 176.17 g/mol
InChI Key: IDJGRXQMAHESOD-UHFFFAOYSA-N
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Patent
US06252084B1

Procedure details

A solution of 17.0 g (0.2 mol) of sodium nitrate in 150 mL of sulfuric acid was added dropwise to 26.9 g (0.205 mol) of 2-methyl-1H-indole in 150 mL of sulfuric acid keeping the temperature at −10 to 0° C. with an ethanol-water bath. After 0.25 hours, the mixture was poured onto ice, extracted with EtOAc, the EtOAc solution washed with water, Na2CO3 solution and dried (Na2SO4). After concentrating at reduced pressure, the residue was crystallized from EtOH to give 20.86 g (59% yield) of 2-methyl-5-nitro-1H-indole, mp, 163-165° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[Na+].[CH3:6][C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2>S(=O)(=O)(O)O>[CH3:6][C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([N+:1]([O-:4])=[O:2])=[CH:11][CH:10]=2 |f:0.1|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
26.9 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the EtOAc solution washed with water, Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from EtOH

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
CC=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20.86 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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